molecular formula C17H21N3O3 B131718 N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 908259-42-7

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No. B131718
CAS RN: 908259-42-7
M. Wt: 315.37 g/mol
InChI Key: FVRHYUFGRVBYDA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide” is a chemical compound with the molecular formula C17H21N3O3 and a molecular weight of 315.37 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide” are not fully detailed in the sources I found. The molecular weight is 315.37 g/mol , but other properties like melting point, boiling point, solubility, etc., were not mentioned.

Scientific Research Applications

Peptide Synthesis and Solid-Phase Chemistry

The tert-butoxycarbonyl (Boc) group is commonly employed in peptide synthesis. Researchers use it to protect amino acids during solid-phase peptide synthesis (SPPS). By selectively deprotecting Boc groups, they can assemble complex peptide sequences efficiently. The compound’s stability and ease of removal make it a valuable tool in this field .

Azapeptide and Peptidomimetic Design

Azapeptides and peptidomimetics are synthetic analogs of natural peptides. They often exhibit improved stability, bioavailability, and pharmacokinetic properties. Tert-butyl esters, including the Boc group, serve as building blocks for designing these novel compounds. Researchers explore their use in drug discovery and as synthons for peptidomimetic libraries .

Cross-Coupling Reactions

N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide can participate in palladium-catalyzed cross-coupling reactions. These reactions allow the introduction of diverse functional groups into the molecule. Researchers have successfully prepared N-Boc-N-alkenylhydrazines using this compound as a starting material. Such transformations are valuable for creating complex organic structures .

Hydrazone Formation and HIV-1 Protease Inhibitors

The compound readily condenses with aldehydes to form hydrazones. These hydrazones serve as intermediates in the synthesis of HIV-1 protease inhibitors. By strategically modifying the hydrazone moiety, researchers can design potent antiviral agents. The Boc group’s stability during these transformations is crucial for efficient synthesis .

Flow Microreactor Systems

In recent years, flow microreactors have gained prominence due to their efficiency and sustainability. Researchers have developed a direct method for introducing the tert-butoxycarbonyl group using flow microreactor systems. Compared to traditional batch methods, this flow process offers improved efficiency and versatility in Boc group installation .

Tert-Butyl Peroxides via Aldehyde C-H Oxidation

Another intriguing application involves the synthesis of tert-butyl peresters directly from aldehydes. Researchers have developed a protocol using Bu4NI-catalyzed aldehyde C-H oxidation. The resulting tert-butyl peresters find utility in various chemical transformations, including oxidation reactions .

properties

IUPAC Name

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRHYUFGRVBYDA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123607
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

CAS RN

908259-42-7
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908259-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.